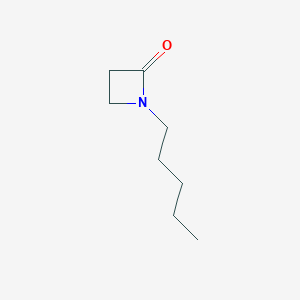
2-Azetidinone, 1-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone, 1-pentyl- is a derivative of azetidinone, a four-membered lactam (cyclic amide) known for its significant role in medicinal chemistry. Azetidinones are commonly referred to as β-lactams and are the core structure of many antibiotics, including penicillins and cephalosporins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . This method is favored due to its simplicity and efficiency. The reaction can be carried out under mild conditions using diethyl chlorophosphate as an acid activator . Another approach involves the use of microwave irradiation, which offers a greener and more efficient method for synthesizing azetidinones .
Industrial Production Methods: Industrial production of 2-Azetidinone, 1-pentyl- may involve large-scale Staudinger cycloaddition reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azetidinone, 1-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidinones, N-oxides, and reduced azetidinone derivatives .
Wissenschaftliche Forschungsanwendungen
2-Azetidinone, 1-pentyl- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Azetidinone, 1-pentyl- involves the inhibition of specific enzymes or receptors. For instance, in the case of cholesterol absorption inhibitors like ezetimibe, the compound blocks the absorption of cholesterol in the intestine by inhibiting a putative cholesterol transporter . This action reduces the levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Penicillins: β-lactam antibiotics with a fused thiazolidine ring.
Cephalosporins: β-lactam antibiotics with a fused dihydrothiazine ring.
Carbapenems: β-lactam antibiotics with a fused pyrrolidine ring.
Monobactams: Monocyclic β-lactam antibiotics without a fused ring.
Uniqueness: 2-Azetidinone, 1-pentyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. Unlike other β-lactams, it may offer unique interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
62664-98-6 |
|---|---|
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-pentylazetidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-4-6-9-7-5-8(9)10/h2-7H2,1H3 |
InChI-Schlüssel |
QCCNMOHDURYAJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


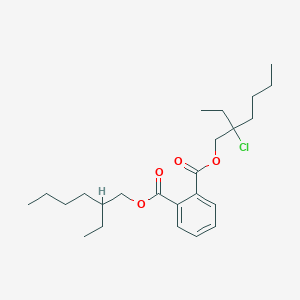

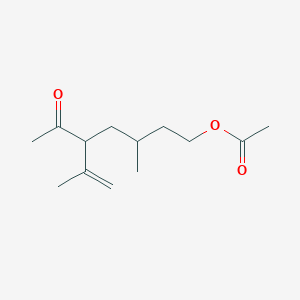

![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
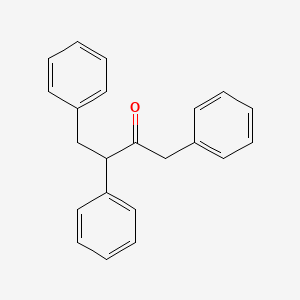


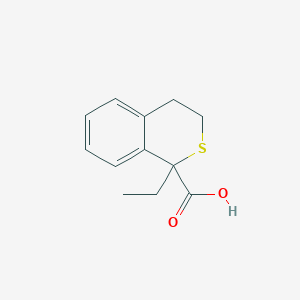
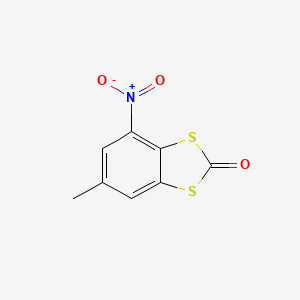
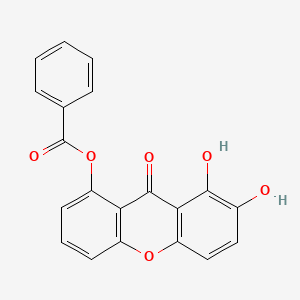
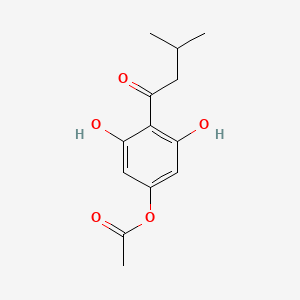

![6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14514870.png)
